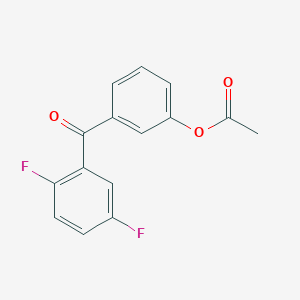

3-Acetoxy-2',5'-difluorobenzophenone

Description

Historical Context and Evolution of Benzophenone (B1666685) Chemistry

The study of benzophenone and its derivatives dates back to the 19th century. Initially, research focused on the fundamental reactions and properties of this aromatic ketone. Friedel-Crafts acylation, a cornerstone of organic synthesis, has been a primary method for the preparation of benzophenones. This reaction typically involves the Lewis acid-catalyzed acylation of an aromatic substrate with a benzoyl halide.

Over the decades, the applications of benzophenones have expanded significantly. They have been utilized as photoinitiators in polymer chemistry, as synthons for various organic transformations, and as structural motifs in medicinal chemistry. The reactivity of the carbonyl group and the ability to functionalize the aromatic rings have made benzophenones a versatile class of compounds for chemical exploration.

The Significance of Fluorination in Benzophenone Derivatives

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of benzophenone derivatives, fluorination has several important implications. The high electronegativity of fluorine can influence the electron distribution within the molecule, affecting the reactivity of the carbonyl group and the aromatic rings.

Furthermore, the substitution of hydrogen with fluorine can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. This is a particularly valuable strategy in drug discovery. Fluorine substitution can also impact a molecule's lipophilicity and its ability to engage in specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can be crucial for biological activity. The presence of fluorine can therefore be a key design element in the development of advanced materials and pharmaceuticals. For instance, the isomeric position of fluorine atoms on the benzophenone scaffold has been shown to influence the properties of resulting polymers.

Research Trajectories and Current Academic Interest in 3-Acetoxy-2',5'-difluorobenzophenone

While extensive research exists on fluorinated benzophenones as a class, academic interest in the specific compound this compound appears to be more niche. Much of the available research on difluorobenzophenone derivatives focuses on isomers like 4,4'-difluorobenzophenone (B49673), which is a key monomer in the production of high-performance polymers such as polyether ether ketone (PEEK). The study of various difluorobenzophenone isomers has been crucial in understanding how structural variations affect polymer properties like crystallinity and solubility.

The academic interest in compounds like this compound likely lies in its potential as a building block for synthesizing novel materials or as a scaffold for new pharmaceutical agents. The acetoxy group can serve as a synthetic handle for further functionalization or as a prodrug moiety in medicinal chemistry. The specific 2',5'-difluorination pattern offers a unique electronic and steric profile that could be exploited in the design of molecules with tailored properties. However, detailed research findings specifically on the synthesis, reactivity, and applications of this compound are not widely documented in publicly available literature, suggesting it may be a compound of interest in more specialized or proprietary research.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 890100-16-0 chemicalbook.com |

| Molecular Formula | C₁₅H₁₀F₂O₃ chemicalbook.com |

| Molecular Weight | 276.23 g/mol chemicalbook.com |

Comparison of Selected Difluorobenzophenone Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,4'-Difluorobenzophenone | 342-25-6 pharmaffiliates.com | C₁₃H₈F₂O | 218.20 pharmaffiliates.com |

| 2,5-Difluorobenzophenone | 85068-36-6 nih.gov | C₁₃H₈F₂O | 218.20 nih.gov |

| 3,3'-Difluorobenzophenone | 345-70-0 | C₁₃H₈F₂O | 218.20 |

| 4,4'-Difluorobenzophenone | 345-92-6 wikipedia.org | C₁₃H₈F₂O | 218.20 wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

[3-(2,5-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)13-8-11(16)5-6-14(13)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCKVVKVTBAVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641661 | |

| Record name | 3-(2,5-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-16-0 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](2,5-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Synthesis of 3 Acetoxy 2 ,5 Difluorobenzophenone

Established Synthetic Pathways for 3-Acetoxy-2',5'-difluorobenzophenone

The most plausible synthetic routes to this compound hinge on the initial construction of a difluorobenzophenone skeleton, followed by the introduction of the acetoxy group.

Direct Acetylation of 2',5'-Difluorobenzophenone: Reagents and Catalysis

A primary and direct pathway to this compound involves the acetylation of a 3-hydroxy-2',5'-difluorobenzophenone precursor. This transformation is a standard esterification of a phenol (B47542).

The synthesis of the necessary precursor, 3-hydroxy-2',5'-difluorobenzophenone, is a critical first step. A common method for preparing hydroxybenzophenones is through Friedel-Crafts acylation. sigmaaldrich.com In this case, the reaction would likely involve the acylation of 1,4-difluorobenzene (B165170) with a 3-hydroxybenzoyl halide or a related derivative. However, the regioselectivity of such reactions can be challenging to control. sigmaaldrich.com

An alternative route to the hydroxy precursor could involve a Sandmeyer-type reaction starting from 3-amino-2',5'-difluorobenzophenone. This would entail diazotization of the amino group, followed by hydrolysis to yield the hydroxyl group. researchgate.net

Once 3-hydroxy-2',5'-difluorobenzophenone is obtained, the subsequent acetylation is a well-established process. Typically, this involves reacting the phenolic hydroxyl group with acetic anhydride (B1165640). mdpi.commdpi.comresearchgate.net The reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, or a catalytic amount of a strong acid. rsc.org

Table 1: Common Reagents and Catalysts for the Acetylation of Phenols

| Reagent | Catalyst | Solvent | General Conditions |

| Acetic Anhydride | Pyridine, Triethylamine | Dichloromethane, Chloroform | Room temperature to gentle heating |

| Acetic Anhydride | Sulfuric Acid (catalytic) | Neat or in a non-protic solvent | Room temperature to gentle heating |

| Acetic Anhydride | Sodium Bicarbonate | Ethyl Acetate (B1210297) | Room temperature |

| Acetic Anhydride | Expansive Graphite (B72142) | Solvent-free or in CH₂Cl₂/CHCl₃ | Room temperature or reflux |

The choice of catalyst and reaction conditions can be optimized to ensure high yield and purity of the final this compound product.

Exploration of Alternative Precursors and Synthetic Routes

Beyond the acetylation of a pre-formed hydroxybenzophenone, alternative synthetic strategies could be envisioned. One such approach could be a direct Friedel-Crafts acylation of 1,4-difluorobenzene with 3-acetoxybenzoyl chloride. This would build the entire molecule in a single acylation step. The success of this route would depend on the stability of the acetoxy group under the Lewis acidic conditions of the Friedel-Crafts reaction.

Another potential, though less direct, route could involve a Fries rearrangement of a phenyl acetate derivative. This would require the synthesis of an appropriate precursor, such as 2,5-difluorophenyl 3-acetoxybenzoate, which could then be rearranged to form the desired benzophenone (B1666685).

Synthesis of Structurally Related Difluorobenzophenone Isomers and Analogues

The synthesis of structurally related difluorobenzophenone isomers and analogues provides valuable insights into the methodologies that could be adapted for the synthesis of this compound.

Regioselective Synthesis of Fluoro- and Acetoxy-Substituted Benzophenones

The control of regioselectivity is a paramount challenge in the synthesis of substituted benzophenones, particularly through Friedel-Crafts acylation. chemistryjournals.net The directing effects of the substituents on the aromatic rings play a crucial role in determining the position of the incoming acyl group. For instance, in the acylation of fluorobenzene (B45895), the fluorine atom is an ortho-, para-director. The presence of multiple fluorine atoms, as in 1,4-difluorobenzene, further complicates the regiochemical outcome.

Achieving the desired 3-acetoxy substitution pattern often necessitates a multi-step approach where the directing groups are strategically introduced. For example, starting with a precursor that already contains a group at the 3-position which can be later converted to a hydroxyl and then an acetoxy group can ensure the correct regiochemistry.

Stereoselective Approaches in Derivative Synthesis

While the core structure of this compound is achiral, the principles of stereoselective synthesis become relevant when considering the synthesis of more complex derivatives that may possess chiral centers. Stereoselective approaches are often employed in the synthesis of pharmaceutical intermediates and natural products containing benzophenone moieties. nih.gov These methods can involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.

Green Chemistry Principles in the Synthesis of Benzophenone Derivatives

The application of green chemistry principles to the synthesis of benzophenone derivatives aims to reduce the environmental impact of these chemical processes. Traditional Friedel-Crafts acylations often utilize stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant amounts of corrosive and hazardous waste. chemistryjournals.net

Modern approaches focus on the development of more environmentally benign methods. These include:

Catalytic Friedel-Crafts Acylation: The use of catalytic amounts of Lewis or Brønsted acids reduces waste and improves atom economy. chemistryjournals.net

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents minimizes pollution. mdpi.com

Use of Greener Catalysts and Reagents: Employing solid acid catalysts, ionic liquids, or deep eutectic solvents can offer advantages in terms of reusability and reduced toxicity. rsc.orghumanjournals.com For instance, expansive graphite has been shown to be an effective and reusable catalyst for acetylation reactions.

Alternative Energy Sources: Microwave irradiation or photochemical methods can sometimes offer faster and more energy-efficient reaction pathways. mdpi.com

Table 2: Green Chemistry Approaches in Benzophenone Synthesis

| Principle | Traditional Method | Green Alternative |

| Catalysis | Stoichiometric AlCl₃ | Catalytic amounts of Lewis/Brønsted acids, solid acids |

| Solvents | Chlorinated solvents, nitrobenzene | Solvent-free conditions, ionic liquids, deep eutectic solvents |

| Reagents | Acyl chlorides | Acetic anhydride (generates acetic acid as a byproduct) |

| Waste Reduction | Large volumes of acidic waste | Recyclable catalysts, atom-economical reactions |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Sustainable Reagents and Solvents

The traditional Friedel-Crafts acylation reaction is notorious for its use of stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which generate significant corrosive and hazardous waste during aqueous workup. researchgate.net Modern approaches prioritize the use of catalytic, recyclable, and more environmentally benign reagents and solvents.

Sustainable Catalysts: The development of green and efficient Friedel-Crafts acylation has become a significant goal for both academic research and industrial processes. researchgate.net The focus has shifted towards using catalytic amounts of reusable acids.

Heterogeneous Catalysts: Solid acid catalysts like zeolites, clays, polymetal oxides, and sulfated zirconia offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration, and reduced waste production. researchgate.net

Rare Earth Metal Triflates: Lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃) and Lanthanum(III) triflate (La(OTf)₃), have proven to be effective and reusable catalysts for acylation reactions. chemistryjournals.netresearchgate.net For instance, the acylation of fluorobenzene with benzoyl chloride has been successfully demonstrated using a composite catalyst of La(OTf)₃ and trifluoromethanesulfonic acid (TfOH), which can be recycled. sioc-journal.cn

Other Metal Catalysts: Catalytic systems based on more benign metals like iron have also been developed. Iron(III) chloride hexahydrate has been shown to effectively catalyze Friedel-Crafts acylations in ionic liquids. beilstein-journals.org Bismuth(III) triflate (Bi(OTf)₃) is another novel catalyst that can facilitate reactions in high yields with only a catalytic amount. researchgate.net

Sustainable Solvents: Solvent choice is a cornerstone of green chemistry. Efforts in synthesizing benzophenone derivatives have explored several alternatives to conventional volatile organic compounds (VOCs).

Solvent-Free Reactions: Conducting reactions without a solvent is an ideal green chemistry approach. The acylation of fluorobenzene has been achieved under solvent-free conditions, which simplifies purification and eliminates solvent waste. sioc-journal.cn

Ionic Liquids (ILs): Ionic liquids, particularly tunable aryl alkyl ionic liquids (TAAILs), have been employed as recyclable reaction media. beilstein-journals.org Their negligible vapor pressure and high thermal stability make them an environmentally safer alternative to volatile solvents. Furthermore, the catalyst/IL system can often be reused across multiple batches. chemistryjournals.netbeilstein-journals.org

Aqueous Systems: The use of surfactants, such as Gemini surfactants, to facilitate reactions in water presents a highly sustainable option, replacing organic solvents entirely. google.com

For the subsequent acetylation of the 3-hydroxy-2',5'-difluorobenzophenone intermediate, sustainable practices can also be applied. This includes using greener solvents like acetone (B3395972) or dimethylformamide (DMF) in conjunction with a base such as potassium carbonate, a method demonstrated in the esterification of similar phenolic compounds. nih.gov

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation of Benzene (B151609) Derivatives

| Catalyst System | Substrate | Acylating Agent | Solvent | Key Advantages | Reference |

|---|---|---|---|---|---|

| La(OTf)₃ / TfOH | Fluorobenzene | Benzoyl Chloride | Solvent-Free | High yield and selectivity, reusable catalyst | sioc-journal.cn |

| FeCl₃·6H₂O | Anisole (B1667542) | Acetic Anhydride | Ionic Liquid (TAAIL) | Air & water stable, scalable, reusable medium | beilstein-journals.org |

| Yb(OTf)₃ | Anisole | Acetic Anhydride | Nitromethane | Catalyst is recoverable and reusable | chemistryjournals.net |

| Bismuth(III) Chloride | Anisole | Acetic Anhydride | Dichloroethane | Water-insensitive, eco-friendly precursor | chemistryjournals.net |

Process Intensification and High-Yield Strategies

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. In the context of synthesizing this compound, these strategies focus on maximizing reaction rate, yield, and selectivity while minimizing resource consumption.

High-Yield Strategies: Achieving high yields is critical for the economic and environmental viability of a synthesis. For the key Friedel-Crafts acylation step, several factors are crucial.

Catalyst Optimization: The choice and amount of catalyst directly impact yield. Combining catalysts, such as using trifluoromethanesulfonic acid with a rare earth triflate like La(OTf)₃, can create a synergistic effect that enhances catalytic activity and leads to high yields (up to 87%) and excellent para-selectivity (up to 99%) in the acylation of fluorobenzene. sioc-journal.cn

Optimized Reaction Conditions: Temperature and reaction time are critical parameters. For the La(OTf)₃/TfOH system, optimal conditions were found to be 140 °C for 4 hours. sioc-journal.cn In ionic liquid systems catalyzed by FeCl₃, moderate temperatures of 40-60 °C were sufficient. beilstein-journals.org

Process Intensification Techniques:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in Friedel-Crafts acylations. numberanalytics.com This technique enhances energy transfer directly to the reacting molecules, accelerating the rate of reaction far beyond what is achievable with conventional heating.

Continuous Flow Processing: Shifting from traditional batch reactors to continuous flow systems offers numerous advantages. Flow reactors can improve heat and mass transfer, allow for safer handling of hazardous intermediates, enable precise control over reaction parameters (temperature, pressure, residence time), and facilitate automated, high-throughput production, often leading to higher yields and purity.

Solvent-Free Conditions: As mentioned previously, eliminating solvents not only serves sustainability goals but also intensifies the process by increasing reactant concentration, which can lead to higher reaction rates and throughput. sioc-journal.cn

By integrating these strategies, the synthesis of this compound can be transformed from a conventional batch process into a modern, efficient, and sustainable manufacturing operation.

Table 2: High-Yield Acylation Methodologies

| Reaction | Catalyst | Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Acylation of Fluorobenzene | La(OTf)₃ / TfOH | 140 °C, 4 h, Solvent-Free | 87% | 99% (para) | sioc-journal.cn |

| Acylation of Anisole | Yb(OTf)₃ | 50 °C, 4 h, MeNO₂ | 93% | - | chemistryjournals.net |

| Acylation of Anisole | FeCl₃·6H₂O | 40 °C, 16 h, Ionic Liquid | 94% | >99% (para) | beilstein-journals.org |

Reactivity Profile and Mechanistic Studies of 3 Acetoxy 2 ,5 Difluorobenzophenone

Chemical Transformations Involving the Acetoxy Functionality

The acetoxy group, an ester linkage on one of the phenyl rings, is susceptible to several important chemical transformations, including hydrolysis, transacetylation, and thermal rearrangements.

Hydrolysis and Transacetylation Reactions

Under acidic or basic conditions, the ester functionality of 3-Acetoxy-2',5'-difluorobenzophenone can undergo hydrolysis to yield the corresponding 3-hydroxy-2',5'-difluorobenzophenone. This reaction proceeds via nucleophilic acyl substitution, where water or a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. The stability of the resulting phenoxide leaving group influences the reaction rate.

Transacetylation, the transfer of the acetyl group to another nucleophile, is also a characteristic reaction. This process is often catalyzed by enzymes, such as lipases, or can occur under chemical catalysis. In a typical transacetylation reaction, an alcohol can serve as the nucleophile, leading to the formation of a new ester and the 3-hydroxy-2',5'-difluorobenzophenone.

| Reaction | Reagents and Conditions | Major Product |

| Hydrolysis (Acidic) | HCl (aq), Heat | 3-Hydroxy-2',5'-difluorobenzophenone |

| Hydrolysis (Basic) | NaOH (aq), Room Temperature | 3-Hydroxy-2',5'-difluorobenzophenone |

| Transacetylation | Lipase, Vinyl Acetate (B1210297) | Enantioenriched alcohol and acetate |

Pyrolytic Decompositions and Rearrangements

Upon heating, aryl acetates can undergo pyrolytic elimination reactions, although this is more common for alkyl acetates. A more pertinent thermal reaction for this compound is the Fries rearrangement. wikipedia.orgbyjus.com This reaction involves the intramolecular migration of the acetyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). wikipedia.orgbyjus.com The reaction can lead to a mixture of ortho and para isomers of acetyl-hydroxy-difluorobenzophenone. The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures favoring the para product and higher temperatures favoring the ortho product. wikipedia.org Given the substitution pattern of the starting material, the acetyl group can migrate to the 2, 4, or 6 positions of the acetoxy-substituted ring.

| Reaction | Catalyst | Temperature | Major Products |

| Fries Rearrangement | AlCl₃ | Low | para-Acetyl-3-hydroxy-2',5'-difluorobenzophenone |

| Fries Rearrangement | AlCl₃ | High | ortho-Acetyl-3-hydroxy-2',5'-difluorobenzophenone |

Reactivity of the Fluorinated Aromatic Moieties

The presence of fluorine atoms on one of the aromatic rings significantly influences its reactivity towards both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution Reactions on Fluorinated Rings

The 2',5'-difluorophenyl ring is activated towards nucleophilic aromatic substitution (SNAᵣ) due to the strong electron-withdrawing nature of the fluorine atoms and the benzoyl group. core.ac.uknih.gov Fluorine is a good leaving group in such reactions. Nucleophiles will preferentially attack the positions ortho and para to the activating carbonyl group. In this case, the C4' position is para to the carbonyl and would be the most likely site of substitution. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace a fluoride (B91410) ion under suitable reaction conditions. nih.govnih.gov For instance, reaction with a primary amine could yield a secondary amine derivative, while reaction with a methoxide (B1231860) source would lead to an anisole (B1667542) derivative.

| Nucleophile | Reagents and Conditions | Major Product |

| Amine (e.g., Aniline) | K₂CO₃, DMF, Heat | 3-Acetoxy-4'-(phenylamino)-2',5'-difluorobenzophenone |

| Alkoxide (e.g., NaOMe) | Methanol, Heat | 3-Acetoxy-4'-methoxy-2',5'-difluorobenzophenone |

Electrophilic Aromatic Substitution Patterns and Directed Functionalization

Electrophilic aromatic substitution on the two rings of this compound will be directed by the existing substituents.

On the 3-acetoxy-substituted ring, the acetoxy group is an ortho, para-director, although it is deactivating due to its electron-withdrawing inductive effect. The benzoyl group is a strong deactivating group and a meta-director. Therefore, electrophilic attack on this ring will be disfavored, but if it occurs, the position of substitution will be influenced by the directing effects of both groups.

On the 2',5'-difluorophenyl ring, the fluorine atoms are deactivating but ortho, para-directing. The benzoyl group is also deactivating and meta-directing. The combined effect of these substituents makes this ring significantly deactivated towards electrophilic attack. If a reaction were to occur, the substitution pattern would be complex. For example, in a nitration reaction, the nitro group would be expected to add to the positions least deactivated by the combination of substituents.

| Reaction | Reagents and Conditions | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted isomers on the acetoxy-ring |

| Halogenation | Br₂, FeBr₃ | Mixture of bromo-substituted isomers on the acetoxy-ring |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | No reaction expected due to deactivation |

Carbonyl Group Reactivity and Derivatization

The benzophenone (B1666685) carbonyl group is a key site for nucleophilic addition reactions. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effects of the attached aromatic rings, particularly the fluorinated one.

Common derivatizations of the carbonyl group include:

Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) leads to the formation of tertiary alcohols. acs.orgacs.org For example, reaction with methylmagnesium bromide would yield a tertiary alcohol with a newly introduced methyl group.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). reddit.com

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, forming an alkene. organicreactions.orglibretexts.orgorganic-chemistry.orglumenlearning.com This is a highly versatile method for olefin synthesis. organicreactions.orglibretexts.orgorganic-chemistry.orglumenlearning.com

| Reaction | Reagent | Product Type |

| Grignard Addition | CH₃MgBr, then H₃O⁺ | Tertiary Alcohol |

| Reduction | NaBH₄, Methanol | Secondary Alcohol |

| Wittig Olefination | Ph₃P=CH₂, THF | Alkene |

Nucleophilic Additions and Condensation Reactions

The carbonyl group in this compound is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is significantly influenced by the electronic effects of the substituents on the aromatic rings. The two fluorine atoms on the 2' and 5' positions of one phenyl ring exert a strong electron-withdrawing inductive effect (-I), which enhances the partial positive charge on the carbonyl carbon, thereby making it more susceptible to nucleophilic addition. masterorganicchemistry.comlibretexts.org Conversely, the acetoxy group at the 3-position of the other ring, while having an electron-withdrawing inductive effect, can also exhibit a weaker electron-donating resonance effect (+R). However, given its meta-position relative to the carbonyl group, the inductive effect is expected to be more dominant in influencing the carbonyl's reactivity.

Grignard Reactions: A classic example of nucleophilic addition is the Grignard reaction. Organomagnesium halides (Grignard reagents) are potent nucleophiles that readily add to the carbonyl carbon of benzophenones to form tertiary alcohols after acidic workup. libretexts.orgacs.orgacs.org In the case of this compound, the reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would proceed via the formation of a magnesium alkoxide intermediate, which upon protonation yields the corresponding tertiary alcohol. It is important to consider that under the strongly basic conditions of a Grignard reaction, the acetoxy group may be susceptible to hydrolysis. libretexts.org

Wittig Reaction: Another important reaction involving nucleophilic attack on the carbonyl carbon is the Wittig reaction, which is a powerful method for the synthesis of alkenes. organicreactions.orgorganic-chemistry.orgmnstate.edulumenlearning.com A phosphorus ylide (Wittig reagent) attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This intermediate subsequently fragments to yield an alkene and triphenylphosphine (B44618) oxide. The reaction of this compound with a Wittig reagent like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would result in the formation of the corresponding 1,1-diaryl-substituted alkene.

To illustrate the expected outcomes of these reactions, the following table summarizes the hypothetical products for the reaction of this compound with selected nucleophiles.

| Reactant | Nucleophile | Anticipated Product | Reaction Type |

| This compound | Methylmagnesium bromide (CH₃MgBr) followed by H₃O⁺ | 1-(3-Acetoxyphenyl)-1-(2,5-difluorophenyl)-1-ethanol | Nucleophilic Addition |

| This compound | Phenylmagnesium bromide (C₆H₅MgBr) followed by H₃O⁺ | 1-(3-Acetoxyphenyl)-1-(2,5-difluorophenyl)-1-phenylethanol | Nucleophilic Addition |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(3-Acetoxyphenyl)-1-(2,5-difluorophenyl)ethene | Wittig Reaction |

Redox Chemistry of the Benzophenone Core

The benzophenone core is redox-active and can undergo reduction and oxidation reactions. The electrochemical properties of substituted benzophenones have been a subject of interest, as these compounds can undergo one-electron reductions to form stable radical anions. researchgate.net

Common laboratory reducing agents can also effect the reduction of the benzophenone carbonyl group. For instance, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl to a secondary alcohol. In the case of this compound, this would yield (3-acetoxyphenyl)(2,5-difluorophenyl)methanol. It is noteworthy that LiAlH₄ is a much stronger reducing agent and could potentially reduce the ester functionality of the acetoxy group as well, whereas NaBH₄ is generally selective for aldehydes and ketones over esters.

Oxidation: The benzophenone core itself is relatively resistant to oxidation under typical conditions. However, the substituents on the aromatic rings could be susceptible to oxidation. For instance, the acetoxy group could be hydrolyzed and the resulting phenol (B47542) could be oxidized under strong oxidizing conditions.

The following table provides a summary of the expected redox behavior and products for this compound.

| Reaction Type | Reagent/Condition | Anticipated Product |

| Electrochemical Reduction (1e⁻) | Applied Potential | This compound radical anion |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | (3-Acetoxyphenyl)(2,5-difluorophenyl)methanol |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | (3-Hydroxyphenyl)(2,5-difluorophenyl)methanol (potential reduction of ester) |

Photochemistry of 3 Acetoxy 2 ,5 Difluorobenzophenone: Principles and Applications

Photophysical Characterization and Excited State Dynamics

The photophysical properties of a molecule govern its behavior upon interaction with light, dictating the pathways for energy absorption, dissipation, and transfer. For 3-Acetoxy-2',5'-difluorobenzophenone, a detailed characterization of its electronic absorption, emission, and the dynamics of its excited states is crucial for understanding its photochemical reactivity.

Electronic Absorption and Emission Properties

The presence of fluorine and acetoxy substituents on the benzophenone (B1666685) core is expected to modulate these absorption properties. Fluorine atoms, being electron-withdrawing, can influence the energy levels of the molecular orbitals, potentially causing a slight blue shift (hypsochromic shift) in the absorption maxima. The acetoxy group, with its potential for electronic interactions, may also contribute to shifts in the absorption spectrum.

Upon absorption of light, excited molecules can relax to the ground state through radiative pathways, namely fluorescence and phosphorescence. Fluorescence is the emission of light from the singlet excited state (S1) and is typically a rapid process. Phosphorescence, on the other hand, is emission from the triplet excited state (T1) and is a much slower, spin-forbidden process. For many benzophenone derivatives, fluorescence is often weak or non-existent at room temperature due to highly efficient intersystem crossing to the triplet state. Phosphorescence is more commonly observed, particularly at low temperatures where non-radiative decay pathways are minimized. The emission spectrum of this compound would provide valuable information about the energy of its lowest singlet and triplet excited states.

Table 1: Expected Photophysical Properties of this compound (Inferred from Benzophenone Derivatives)

| Property | Expected Characteristic | Influencing Factors |

| UV-Vis Absorption | Weak n → π* band (near-UV), Strong π → π* band (UV) | Fluorine and acetoxy substituents |

| Fluorescence | Likely weak or negligible at room temperature | Efficient intersystem crossing |

| Phosphorescence | Potentially observable, especially at low temperatures | Intersystem crossing efficiency, triplet state lifetime |

Triplet State Reactivity and Lifetime Investigations

The photochemistry of benzophenones is predominantly governed by the reactivity of their triplet excited state (T1). Following intersystem crossing from the initially formed singlet excited state, the long-lived triplet state has sufficient time to participate in various chemical reactions. The triplet state of benzophenone itself has a lifetime in the microsecond to millisecond range, depending on the solvent and the presence of quenchers.

The substituents on this compound will have a significant impact on the properties of its triplet state. The electron-withdrawing nature of the fluorine atoms can influence the energy and reactivity of the triplet state. Studies on other substituted benzophenones have shown that electron-donating or electron-withdrawing groups can alter the triplet state lifetime and its propensity for hydrogen abstraction, a key reaction pathway for benzophenones. The triplet lifetimes of some hindered o-alkyl benzophenones, for instance, have been shown to be influenced by the electronic nature of the ring substituents. rsc.org

Investigating the triplet state lifetime of this compound, likely through techniques such as laser flash photolysis, would be essential to fully understand its photochemical potential. The reactivity of its triplet state is expected to be characteristic of benzophenones, involving processes such as hydrogen atom abstraction from suitable donor molecules, leading to the formation of a ketyl radical.

Photochemical Reaction Mechanisms of Benzophenones

The excited triplet state of benzophenone derivatives can undergo a variety of photochemical reactions, leading to the formation of new chemical bonds and molecular architectures. These reactions can be broadly categorized as intramolecular, occurring within a single molecule, or intermolecular, involving the reaction of the excited benzophenone with another molecule.

Intramolecular Cyclization and Rearrangement Pathways

For appropriately substituted benzophenones, intramolecular photochemical reactions can be highly efficient and selective. One notable reaction is the intramolecular hydrogen abstraction followed by cyclization. In the case of ortho-substituted benzophenones, the excited carbonyl group can abstract a hydrogen atom from the ortho-substituent, leading to the formation of a biradical intermediate which can then cyclize to form a new ring system. For example, the photocyclization of o-tert-butylbenzophenone is a well-documented process. acs.org

Intermolecular Photocycloaddition Reactions

Benzophenones are well-known to participate in intermolecular photocycloaddition reactions, particularly with alkenes, to form four-membered ether rings known as oxetanes. This reaction, often referred to as the Paternò–Büchi reaction, proceeds via the addition of the excited triplet state of the benzophenone to the ground state of the alkene.

The presence of difluoro substituents on one of the aromatic rings of this compound could influence the efficiency and regioselectivity of such photocycloaddition reactions. The electron-withdrawing nature of the fluorine atoms may affect the electrophilicity of the carbonyl oxygen in the triplet state, thereby modulating its reactivity towards electron-rich or electron-poor alkenes. These reactions are powerful tools in synthetic organic chemistry for the construction of complex molecular frameworks.

Strategic Applications of Photochemistry in Organic Synthesis

The photochemical reactions of benzophenones, driven by their unique excited-state properties, have found numerous strategic applications in the field of organic synthesis. The ability to generate reactive intermediates under mild, light-induced conditions allows for the construction of molecular architectures that may be difficult to access through traditional thermal methods.

The principles of intramolecular cyclization and intermolecular photocycloaddition, as discussed for benzophenones in general, can be applied to the synthesis of complex natural products and other target molecules. For instance, the formation of oxetane (B1205548) rings via photocycloaddition is a key step in the synthesis of various biologically active compounds.

While specific applications of this compound in synthesis are not extensively documented, its potential as a photosensitizer or as a building block in photochemical reactions can be envisioned. The fluorine atoms can impart unique properties to the resulting photoproducts, such as increased metabolic stability or altered lipophilicity, which are desirable in medicinal chemistry. The acetoxy group could also serve as a handle for further chemical transformations after the photochemical step. The development of new fluorinated benzophenone derivatives continues to be an active area of research, with the aim of creating novel synthons for various applications. wright.edu

Generation of Complex Chemotypes

The generation of complex chemical structures through photochemical means often relies on the unique reactivity of excited-state molecules. In the context of benzophenones, this can involve intramolecular or intermolecular reactions to form intricate polycyclic or stereochemically rich products. For instance, intramolecular hydrogen abstraction can lead to the formation of biradicals that subsequently cyclize to form new ring systems. Similarly, intermolecular photocycloaddition reactions can be employed to construct complex scaffolds.

Despite the theoretical potential for this compound to participate in such reactions, a review of available research has not yielded specific examples or detailed findings of its application in the synthesis of complex chemotypes. There is a lack of published data, such as reaction schemes, yields, and characterization of complex products derived from this specific compound.

Control of Stereochemistry in Photoreactions

The control of stereochemistry is a critical aspect of modern organic synthesis. In photochemistry, achieving high levels of stereocontrol can be challenging but is an active area of research. Chiral benzophenone derivatives have been successfully employed as catalysts or sensitizers in photochemical reactions to induce enantioselectivity or diastereoselectivity. These reactions often proceed via energy transfer to a prochiral substrate or through the formation of diastereomeric complexes.

While there is extensive literature on the use of other chiral benzophenones in stereoselective photoreactions, such as deracemization and asymmetric cycloadditions, no specific studies were found that utilize this compound for controlling stereochemistry. Consequently, there are no available data tables or detailed research findings to report on the stereochemical outcomes of photoreactions involving this compound.

Advanced Research Applications and Functionalization in Chemical Sciences

Integration in Materials Science Research

In materials science, functionalized benzophenones are pivotal in creating novel polymers and organic electronic materials. The specific structure of 3-Acetoxy-2',5'-difluorobenzophenone, with its fluorine substituents, offers a pathway to materials with enhanced thermal stability, chemical resistance, and specific electronic properties.

High-performance thermoplastics like Poly(aryl ether ketone) (PAEK) and its well-known variant, Poly(ether ether ketone) (PEEK), are prized for their exceptional mechanical strength, thermal stability, and resistance to harsh chemicals. acs.orgfluorocarbon.co.ukpolyfluor.nl The synthesis of these polymers typically involves a nucleophilic aromatic substitution (NAS) reaction, where a difluoro-diaryl ketone monomer reacts with a bisphenolate. google.comgoogle.comcore.ac.uk The most common electrophilic monomer used for this purpose is 4,4'-difluorobenzophenone (B49673). google.comwikipedia.org

This compound serves as a potential specialty monomer in this context. The two fluorine atoms act as leaving groups in the polycondensation reaction, enabling its incorporation into a PAEK backbone. The presence of the acetoxy group and the asymmetric 2',5'-difluoro substitution pattern are key features that can be exploited to tailor the final properties of the polymer.

The incorporation of monomers like this compound into a PEEK or PAEK structure is achieved through copolymerization. By reacting it along with standard monomers such as 4,4'-difluorobenzophenone and a bisphenol (e.g., hydroquinone), chemists can create modified PEEK copolymers. researchgate.netresearchgate.net

The acetoxy group (–OAc) on the this compound monomer provides a functional handle. This group can be hydrolyzed post-polymerization to a hydroxyl group (–OH). This transformation introduces a reactive site on the polymer backbone, allowing for further modifications such as grafting other polymer chains or attaching specific functional molecules. This approach is a powerful tool for creating materials with tailored surface properties, improved compatibility in blends, or for the development of membranes and other functional materials. The synthesis of novel fluorinated PAEKs often involves the use of various difluoroketone monomers to achieve enhanced thermal stability and solubility. researchgate.net

The structure of the benzophenone (B1666685) monomer has a profound impact on the morphology and processability of the resulting polymer.

Crystallinity: PEEK derived from the symmetric 4,4'-difluorobenzophenone is a semi-crystalline polymer, a property responsible for its excellent chemical resistance and mechanical strength. google.com The use of an asymmetric monomer like this compound introduces "kinks" and irregularities into the polymer chain. This disruption of chain regularity hinders the efficient packing required for crystallization, leading to a more amorphous polymer. researchgate.net Amorphous PAEKs, while having lower solvent resistance, often exhibit improved processability and optical transparency. core.ac.uk

Solubility: The introduction of fluorine atoms and bulky side groups into PAEKs is a known strategy to enhance their solubility in common organic solvents. researchgate.netbit.edu.cn The difluoro-substitution in this compound contributes to this effect. Furthermore, the acetoxy group can improve interactions with polar solvents. The resulting polymers are often more readily soluble, which is advantageous for processing techniques like solution casting of films and membranes. researchgate.net

The table below summarizes the expected influence of incorporating this compound into a PAEK backbone compared to a standard PEEK polymer.

| Property | Standard PEEK (from 4,4'-difluorobenzophenone) | Modified PAEK (with this compound) | Rationale for Change |

| Crystallinity | Semi-crystalline | Lower crystallinity / Amorphous | Asymmetric monomer structure disrupts chain packing. |

| Solubility | Soluble only in harsh solvents (e.g., strong acids) | Improved solubility in common organic solvents | Introduction of fluorine and polar acetoxy group enhances solvent interaction. |

| Glass Transition Temp (Tg) | ~143 °C | Potentially higher | Bulky side groups and irregular structure can restrict chain mobility. |

| Functionality | Inert backbone | Functional (hydrolyzable acetoxy group) | Acetoxy group can be converted to a hydroxyl group for further reactions. |

The benzophenone core is an important scaffold for materials used in organic light-emitting diodes (OLEDs). researchgate.netmdpi.comnih.gov Its derivatives can be employed as host materials or as emitters in these devices. The benzophenone unit functions as a classical phosphor with high efficiency in forming triplet excitons, a characteristic that is being explored for the development of advanced emitters, such as those based on thermally activated delayed fluorescence (TADF). researchgate.netnih.govnih.gov

The incorporation of fluorine atoms into the benzophenone structure, as seen in this compound, is a common strategy in the design of OLED materials. Fluorination can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which can improve charge injection and transport properties. Bicarbazole-benzophenone derivatives containing fluorine have been synthesized and investigated as bifunctional materials for OLEDs. mdpi.com The specific substitution pattern and the presence of the acetoxy group would further modulate the electronic and photophysical properties of the molecule, potentially influencing the emission color and efficiency of an OLED device. researchgate.netnih.gov

Benzophenone and its derivatives are widely used as Type II photoinitiators in photopolymerization reactions. rsc.orgnih.govresearchgate.net Upon exposure to UV light, the benzophenone molecule abstracts a hydrogen atom from a donor molecule to generate free radicals, which then initiate polymerization. nih.govresearchgate.net This property is highly valuable in high-throughput screening and combinatorial materials discovery, where rapid polymerization of small amounts of different monomer formulations is required to discover new materials with desired properties.

This compound can be investigated as a photoinitiator in such systems. Its absorption characteristics and initiating efficiency would be influenced by the electronic effects of the fluorine and acetoxy substituents. researchgate.net Furthermore, its structure allows it to be covalently incorporated into a polymer network, potentially reducing the migration of the initiator from the cured material, a desirable feature in many applications. rsc.orgnih.gov

Precursor in Polymer Synthesis: Poly(aryl ether ketone) (PAEK) and Poly(ether ether ketone) (PEEK) Analogues

Role in Catalysis and Ligand Design

The benzophenone scaffold is not only a building block for materials but also a versatile platform for designing ligands for transition-metal catalysis. The biaryl ketone structure can be functionalized to create ligands that coordinate with metal centers, influencing the catalyst's activity, selectivity, and stability. mq.edu.auchiba-u.jp

The compound this compound offers several features for ligand design. The oxygen atom of the carbonyl group and potentially the ester group can act as coordination sites. More significantly, the phenyl rings can be further functionalized, or the acetoxy group can be modified to introduce stronger coordinating groups. For example, benzophenone derivatives are used in catalysis for reactions like hydrosilylation and cross-coupling. nih.govacs.org Rare-earth metal complexes with ligands derived from functionalized diethylenetriamines, for instance, have been shown to catalyze the hydrosilylation of benzophenones. nih.gov The specific electronic and steric properties imparted by the fluorine atoms in this compound could lead to the development of catalysts with novel reactivity.

Design of Benzophenone-Derived Ligands for Metal Catalysis

There is no available literature describing the design, synthesis, or application of "this compound" as a ligand in metal-catalyzed reactions.

Exploration in Organocatalysis and Biocatalytic Systems

No studies have been found that explore the use of "this compound" as an organocatalyst or as a substrate or modifier in biocatalytic systems.

Contributions to Medicinal Chemistry Research and Chemical Biology

Scaffold Optimization for Chemical Probe Discovery

There is no documented use of "this compound" as a foundational scaffold for the development of chemical probes to investigate biological systems.

Structure-Activity Relationship (SAR) Studies in Pre-clinical Models (non-human, in vitro)

No pre-clinical in vitro studies involving "this compound" have been published, and therefore no structure-activity relationship data is available.

Theoretical and Computational Investigations of 3 Acetoxy 2 ,5 Difluorobenzophenone

Quantum Chemical Characterization of Molecular Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within 3-Acetoxy-2',5'-difluorobenzophenone. These methods provide a detailed depiction of the molecule's geometric and electronic features.

Electronic Structure and Aromaticity Analysis

The electronic architecture of this compound is governed by the interplay between its benzophenone (B1666685) core, the electron-withdrawing difluoro-substituted phenyl ring, and the acetoxy group. The presence of two highly electronegative fluorine atoms on one of the phenyl rings significantly influences the molecule's electron density distribution, creating regions of varying electrostatic potential. This, in turn, affects the molecule's dipole moment and its interactions with other molecules.

Aromaticity, a key determinant of stability and reactivity in cyclic conjugated systems, can be quantitatively assessed using computational methods. For the two phenyl rings in this compound, theoretical calculations such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be employed to evaluate their aromatic character. It is anticipated that both rings would exhibit a high degree of aromaticity, which is characteristic of substituted benzene (B151609) systems.

Table 1: Calculated Electronic Properties of this compound

| Property | Description | Predicted Outcome |

| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the asymmetrical substitution and the presence of electronegative oxygen and fluorine atoms. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Negative potential (red/yellow) would be concentrated around the oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energy gap between the HOMO and LUMO is indicative of the molecule's chemical reactivity and kinetic stability. The distribution of these orbitals would highlight the most probable sites for electron donation (HOMO) and acceptance (LUMO). |

Conformation Analysis and Conformational Landscapes

The spatial arrangement of this compound is not static. Rotations around the single bonds, particularly the C-C bonds connecting the carbonyl group to the phenyl rings and the C-O bond of the acetoxy group, lead to various possible conformations. Conformational analysis seeks to identify the most stable three-dimensional structures (conformers) by mapping the molecule's potential energy surface.

Computational scanning of the dihedral angles associated with these rotations allows for the construction of a conformational landscape, revealing the low-energy conformers and the energy barriers that separate them. The presence of the acetoxy group and the fluorine atoms can introduce steric hindrance, which plays a crucial role in determining the preferred molecular geometry.

Reaction Mechanism Prediction and Energetics

Theoretical chemistry provides invaluable tools for elucidating the pathways of chemical reactions, identifying transient intermediates, and calculating the energy profiles of these transformations. This allows for a detailed prediction of the reactivity of this compound.

Transition State Characterization for Key Transformations

For any chemical reaction, the transition state represents the energetic apex of the reaction pathway. Computational methods can be used to locate and characterize the geometry of transition states for reactions involving this compound, such as its synthesis or subsequent chemical modifications. Vibrational frequency analysis is then performed to confirm the nature of the stationary point, with a single imaginary frequency being the defining characteristic of a true transition state.

Reaction Coordinate Analysis and Kinetic Insights

Once the structures of the reactants, products, and transition states are determined, the entire reaction coordinate can be mapped. Intrinsic Reaction Coordinate (IRC) calculations trace the lowest energy path connecting these points, providing a dynamic picture of the bond-breaking and bond-forming processes.

Spectroscopic Property Prediction and Interpretation (e.g., NMR, IR, MS)

Computational spectroscopy is a powerful tool for predicting the spectral properties of molecules, which can then be used to aid in the interpretation of experimental data and confirm structural assignments.

For this compound, various spectroscopic parameters can be calculated with a high degree of accuracy.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the aromatic protons on both rings and the methyl protons of the acetoxy group would be predicted. The chemical shifts would be influenced by the electronic environment of each proton. |

| ¹³C NMR | Distinct signals for each unique carbon atom would be calculated, including the carbonyl carbon, the carbons of the two aromatic rings, and the methyl and carbonyl carbons of the acetoxy group. |

| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms on the difluorophenyl ring. |

| IR Spectroscopy | Characteristic vibrational frequencies would be predicted, including strong absorption bands for the carbonyl (C=O) stretching of the ketone and the ester, C-O stretching, C-F stretching, and various aromatic C-H and C=C stretching and bending modes. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be predicted, along with the fragmentation pattern resulting from the cleavage of the most labile bonds, such as the ester linkage or the bond between the carbonyl group and the phenyl rings. |

Machine Learning and Artificial Intelligence in Benzophenone Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, offering powerful tools for prediction, analysis, and discovery. In the context of benzophenone derivatives like this compound, these computational approaches provide methodologies to explore vast chemical spaces, predict molecular properties, and accelerate the design of novel materials. By leveraging large datasets, ML models can uncover complex relationships between molecular structures and their functional attributes, guiding research and development in a more efficient, data-driven manner. bbntimes.com

Predictive Modeling for Molecular and Material Design

Predictive modeling, a cornerstone of machine learning, is instrumental in the in silico design and evaluation of molecules such as this compound. These models are trained on extensive datasets of known compounds to learn the intricate correlations between chemical structures and their properties. For a specific compound like this compound, predictive models can estimate a wide array of physicochemical and electronic properties long before synthesis, thereby saving significant time and resources. bbntimes.comresearchgate.net

Materials scientists and chemists utilize various machine learning algorithms, including random forests, gradient boosting, and neural networks, to construct these predictive models. researchgate.net For instance, a model could be trained to predict the photophysical properties, thermal stability, or electronic characteristics of this compound based on its molecular descriptors. The synergy between machine learning and materials design is transforming how researchers can engineer materials with specific functionalities at the atomic and molecular levels. bbntimes.com

The performance of these predictive models is typically evaluated using metrics such as Mean Absolute Error (MAE), Root Mean Squared Error (RMSE), and the coefficient of determination (R²). Lower MAE and RMSE values, along with an R² value closer to 1, indicate a higher accuracy of the model's predictions. researchgate.net

| Property | Machine Learning Model | Mean Absolute Error (MAE) | Root Mean Squared Error (RMSE) | Coefficient of Determination (R²) |

|---|---|---|---|---|

| Enthalpy of Formation (dHm) | Gradient Boosting | 0.512 | 0.685 | 0.70 |

| LUMO Energy | XGBoost | 0.458 | 0.613 | 0.918 |

| Solubility | Random Forest | 0.397 | 0.521 | 0.85 |

Automated Knowledge Extraction and Hypothesis Generation from Scientific Literature

These automated systems employ natural language processing and graph-based techniques to extract relationships between chemicals, proteins, diseases, and experimental observations. pasky.or.czibm.com By constructing a network of these relationships, the AI can identify potential new properties or applications for this compound that may not be immediately apparent to human researchers. pasky.or.cz This approach can accelerate scientific discovery by providing a structured and comprehensive overview of existing knowledge and highlighting promising avenues for future investigation. nih.govnih.gov

For example, an automated hypothesis generation framework could process thousands of articles and propose a set of testable hypotheses regarding the potential utility of this compound in specific applications, based on the properties of structurally similar compounds and their documented biological or material science applications. researchgate.net

| Hypothesis ID | Generated Hypothesis | Basis of Hypothesis | Potential Application |

|---|---|---|---|

| HYP-001 | This compound may exhibit enhanced photostability due to the presence of fluorine atoms. | Analysis of literature on fluorinated benzophenones and their photophysical properties. | UV-protective coatings |

| HYP-002 | The acetoxy group at the 3-position could influence the compound's interaction with specific enzymes. | Cross-referencing databases of enzyme-ligand interactions with structurally similar esters. | Enzyme inhibition studies |

| HYP-003 | The difluoro-substitution pattern may lead to unique crystal packing arrangements with interesting optical properties. | Text mining of crystallographic studies on substituted benzophenones. | Organic electronics |

Concluding Remarks and Future Research Perspectives

Synthesis of Key Academic and Research Findings

However, research on structurally similar compounds provides a basis for inferring its potential characteristics and areas of interest. The presence of the difluorobenzophenone core suggests potential applications in materials science, particularly in the synthesis of high-performance polymers like polyetheretherketones (PEEK). Fluorinated benzophenones are known to be key monomers in the production of such polymers due to the electron-withdrawing nature of fluorine, which activates the molecule for nucleophilic aromatic substitution reactions.

The acetoxy group introduces another dimension of functionality. In medicinal chemistry, acetoxy groups are often employed as prodrug moieties, which can be hydrolyzed in vivo to release an active phenolic compound. Benzophenone (B1666685) scaffolds themselves are recognized for their diverse biological activities, including antimicrobial and anticancer properties. Therefore, it is plausible that 3-Acetoxy-2',5'-difluorobenzophenone could be investigated as a precursor to a biologically active 3-hydroxy-2',5'-difluorobenzophenone.

Identification of Persistent Challenges and Knowledge Gaps

The primary and most significant challenge concerning this compound is the fundamental lack of data. This knowledge gap encompasses its basic physicochemical properties, optimal synthetic routes, and potential applications.

Key Knowledge Gaps:

Optimized Synthesis: While general methods for the synthesis of benzophenone derivatives exist, specific, high-yield, and scalable synthetic protocols for this compound have not been published.

Physicochemical Characterization: There is no publicly available data on its melting point, boiling point, solubility in various solvents, or spectroscopic characteristics (NMR, IR, Mass Spectrometry). This fundamental information is crucial for any further research and development.

Reactivity and Stability: The interplay between the acetoxy group and the difluorinated benzophenone core in terms of chemical reactivity and stability under various conditions is unknown. For instance, the hydrolytic stability of the acetoxy group is a critical parameter for potential biological applications.

Biological Activity: No studies have been conducted to evaluate the biological profile of this compound or its potential hydrolyzed product. Its cytotoxicity, antimicrobial, or other therapeutic activities remain to be determined.

Material Science Applications: Its suitability as a monomer or additive in polymer synthesis has not been explored. The influence of the 3-acetoxy substituent on polymer properties such as thermal stability, solubility, and mechanical strength is an open question.

Emerging Research Directions and Interdisciplinary Opportunities

The dearth of information on this compound presents a fertile ground for new research initiatives, with opportunities spanning multiple scientific disciplines.

Future Research Directions:

Synthetic Chemistry: Development of an efficient and well-characterized synthesis for this compound is the first and most critical step. This would enable further investigation into its properties and applications.

Medicinal Chemistry and Pharmacology:

Prodrug Design: A systematic investigation into its potential as a prodrug could be undertaken. This would involve studying its hydrolysis kinetics under physiological conditions and evaluating the biological activity of the resulting 3-hydroxy-2',5'-difluorobenzophenone.

Screening for Biological Activity: The compound could be screened against various biological targets, including cancer cell lines, bacteria, and fungi, to identify any potential therapeutic applications.

Materials Science and Polymer Chemistry:

Monomer for Novel Polymers: Research could be directed towards its use as a monomer in the synthesis of novel poly(aryl ether ketone)s. The resulting polymers could be characterized to understand how the 3-acetoxy substituent influences their properties. This could lead to the development of new materials with tailored characteristics.

Computational Chemistry: In the absence of experimental data, computational modeling could be employed to predict the physicochemical properties, reactivity, and potential biological interactions of this compound. These theoretical studies could guide future experimental work.

Interdisciplinary Opportunities:

The study of this compound is inherently interdisciplinary. Collaboration between synthetic organic chemists, medicinal chemists, pharmacologists, and material scientists will be essential to fully explore the potential of this compound. For instance, the design of new drug delivery systems could involve its incorporation into biocompatible polymers, bridging the fields of medicinal chemistry and materials science.

Q & A

Q. Table 1: Synthesis Method Comparison

| Method | Conditions | Yield | Purity | Key Observations | Reference |

|---|---|---|---|---|---|

| Halogen substitution | Catalytic carbonylation, 80°C | 70-75% | >95% | Requires inert atmosphere | |

| Acidic pH reaction | pH 4, CuSO₄ catalyst, benzene | ~60% | ~90% | Needs careful pH control | |

| Catalyst-free | Dimethoxyethane/MeCN, room temp | 66% | 75% mix | Mixture of isomers |

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. EPR) when characterizing electron-deficient aromatic systems?

Answer:

Electron-deficient fluorinated aromatics often show complex splitting patterns. For instance:

- EPR Analysis : Detects radical intermediates (e.g., 4,4'-difluorobenzophenone anion radical shows 45-line EPR spectra with coupling constants: γ₁ = 2.74 G, γ₂ = 0.96 G, γ₃ = 7.50 G for F nuclei) .

- NMR Cross-Validation : Use ¹⁹F NMR to confirm substituent positions and ¹H-¹³C HSQC to resolve overlapping signals.

- Multi-Technique Approach : Combine X-ray crystallography (for solid-state structure) with DFT calculations to predict spectral behavior .

Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Identify acetyloxy (δ 2.1–2.3 ppm for CH₃) and aromatic protons (δ 6.8–7.5 ppm). Fluorine substituents deshield adjacent carbons by ~10 ppm .

- FT-IR : Confirm acetyl C=O stretch (~1760 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ or [M+Na]⁺ peaks with accurate mass matching m/z 276.06 (C₁₅H₁₀F₂O₃).

Q. Table 2: Key Spectral Benchmarks

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 2.1 (CH₃), δ 7.2–7.5 (aromatic H) | |

| ¹⁹F NMR | δ -110 to -120 (meta-F), -130 to -140 (para-F) | |

| FT-IR | 1760 cm⁻¹ (C=O), 1150 cm⁻¹ (C-F) |

Advanced: What computational methods are used to predict the reactivity of fluorinated acetophenones in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Optimize transition states for SNAr reactions. For example, 4,4'-difluorobenzophenone shows higher electrophilicity at para-F due to resonance stabilization of the Meisenheimer complex .

- Hammett σ Constants : Use σₚ values (e.g., σₚ-F = +0.06) to predict substituent effects on reaction rates.

- MD Simulations : Model solvent effects (e.g., DMSO enhances nucleophilicity via hydrogen bond disruption) .

Basic: How does the position of fluorine substituents affect the compound’s stability under different storage conditions?

Answer:

- Steric Shielding : Ortho-fluorine groups reduce hydrolysis of acetyloxy groups by steric hindrance.

- Electronic Effects : Electron-withdrawing meta-F substituents increase thermal stability (decomposition >200°C) but enhance photodegradation in UV light .

- Storage Recommendations : Store under argon at 2–8°C to prevent oxidation and hydrolysis .

Advanced: How to address discrepancies in reaction yields when scaling up synthesis from milligram to gram scale?

Answer:

- Kinetic Profiling : Monitor reaction intermediates via in-situ IR or LC-MS to identify rate-limiting steps (e.g., slower mixing in larger batches) .

- Solvent Optimization : Switch from benzene (toxic) to toluene or EtOAc for safer extraction .

- Purification Adjustments : Replace steam distillation with flash chromatography (e.g., silica gel, hexane/EtOAc gradient) to improve yield by 10–15% .

Basic: What are the common side products in fluorobenzophenone synthesis, and how are they mitigated?

Answer:

- Isomerization : 2,4'-difluorobenzophenone forms via Friedel-Crafts rearrangements. Mitigate by using low-temperature conditions (<50°C) .

- Acetyl Hydrolysis : Forms 2',5'-difluorobenzophenol. Avoid by using anhydrous solvents and molecular sieves .

- Table 3: Side Products and Solutions

| Side Product | Cause | Mitigation Strategy | Reference |

|---|---|---|---|

| 2,4'-difluorobenzophenone | Isomerization during synthesis | Lower reaction temperature | |

| 2',5'-difluorobenzophenol | Hydrolysis of acetyloxy group | Anhydrous conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.